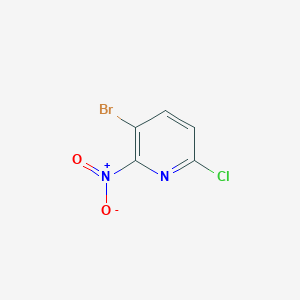
3-Bromo-6-chloro-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-nitropyridine typically involves the nitration of 3-Bromo-6-chloropyridine. One common method includes the reaction of 3-Bromo-6-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-2-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Bromo-6-chloro-2-aminopyridine.
Coupling Reactions: Biaryl compounds and substituted alkenes.
科学的研究の応用
3-Bromo-6-chloro-2-nitropyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science:
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group. This activation facilitates nucleophilic substitution and coupling reactions.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
Comparison
3-Bromo-6-chloro-2-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 2-position makes it more reactive towards nucleophilic substitution compared to its isomers .
生物活性
3-Bromo-6-chloro-2-nitropyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, summarizing key findings from recent studies, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C6H4BrClN2O2. The presence of bromine, chlorine, and nitro groups contributes to its unique reactivity and biological interactions. These functional groups can influence the compound's solubility, stability, and interaction with biological macromolecules.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, potentially disrupting metabolic pathways critical for bacterial survival.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
Table 1: Antimicrobial activity of this compound against various microorganisms.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study:
A study conducted on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with varying concentrations of this compound:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Table 2: Effect of this compound on MCF-7 cell viability.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is suggested that the nitro group may undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.
For anticancer effects, the compound appears to modulate signaling pathways involved in cell cycle regulation and apoptosis. The presence of halogen atoms in its structure may enhance its binding affinity to target proteins, facilitating its therapeutic effects.
Research Findings and Future Directions
Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Studies utilizing advanced techniques such as molecular docking and computational chemistry could provide deeper insights into its interactions at the molecular level.
Additionally, exploring structural analogs may yield compounds with enhanced biological activity or reduced toxicity. Ongoing research should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Combination therapies with existing antibiotics or chemotherapeutics to evaluate synergistic effects.
- Mechanistic studies to elucidate pathways involved in observed biological activities.
特性
分子式 |
C5H2BrClN2O2 |
|---|---|
分子量 |
237.44 g/mol |
IUPAC名 |
3-bromo-6-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |
InChIキー |
SWZVYXGZHZZCSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















